molecular formula C18H24N2O4 B12226881 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12226881
M. Wt: 332.4 g/mol
InChI Key: NAQRCEJSLMRSGZ-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the cyclobutyl group. The benzodioxine moiety is then attached through a series of condensation reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and benzodioxine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: A quinazoline derivative with similar structural features.

    Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.

Uniqueness

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of a morpholine ring, cyclobutyl group, and benzodioxine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C18H24N2O4/c21-17(14-3-1-4-15-16(14)24-12-11-23-15)19-13-18(5-2-6-18)20-7-9-22-10-8-20/h1,3-4H,2,5-13H2,(H,19,21)

InChI Key

NAQRCEJSLMRSGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC(=O)C2=C3C(=CC=C2)OCCO3)N4CCOCC4

Origin of Product

United States

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